molecular formula C17H18FN3O4S B11638346 1-(4-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(4-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B11638346
M. Wt: 379.4 g/mol
InChI Key: UDWIZUHYGUGSIU-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a 4-fluorophenylmethyl group and a 2-nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine typically involves the following steps:

    Formation of 4-fluorophenylmethylpiperazine: This can be achieved by reacting 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate.

    Sulfonylation: The resulting 4-fluorophenylmethylpiperazine is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A simpler analog without the nitrobenzenesulfonyl group.

    4-(2-Nitrobenzenesulfonyl)piperazine: Lacks the 4-fluorophenylmethyl group.

Uniqueness

1-[(4-Fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine is unique due to the combination of the 4-fluorophenylmethyl and 2-nitrobenzenesulfonyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C17H18FN3O4S

Molecular Weight

379.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18FN3O4S/c18-15-7-5-14(6-8-15)13-19-9-11-20(12-10-19)26(24,25)17-4-2-1-3-16(17)21(22)23/h1-8H,9-13H2

InChI Key

UDWIZUHYGUGSIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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